molecular formula C6H9N5O2 B13134830 4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide

4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide

Cat. No.: B13134830
M. Wt: 183.17 g/mol
InChI Key: ZYFWXXKNCFXQRZ-UHFFFAOYSA-N
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Description

4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide typically involves multiple steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-hydroxy-2-methoxypyrimidine-5-carboximidamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its potential as a lead compound in drug development and its versatility in various chemical reactions make it a valuable compound for further research and application.

Properties

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

IUPAC Name

4-amino-N'-hydroxy-2-methoxypyrimidine-5-carboximidamide

InChI

InChI=1S/C6H9N5O2/c1-13-6-9-2-3(4(7)10-6)5(8)11-12/h2,12H,1H3,(H2,8,11)(H2,7,9,10)

InChI Key

ZYFWXXKNCFXQRZ-UHFFFAOYSA-N

Isomeric SMILES

COC1=NC=C(C(=N1)N)/C(=N/O)/N

Canonical SMILES

COC1=NC=C(C(=N1)N)C(=NO)N

Origin of Product

United States

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